WZ4141 was synthesized as part of efforts to create selective adrenergic receptor antagonists. It belongs to a class of compounds that target the adrenergic receptor system, which plays a critical role in cardiovascular regulation and responses to stress. The compound's IUPAC name, CAS number, and other identifiers are essential for its classification in chemical databases, although specific identifiers for WZ4141 were not provided in the search results.
The synthesis of WZ4141 typically involves multi-step organic synthesis techniques. While specific synthetic routes for WZ4141 were not detailed in the search results, similar compounds often utilize methods such as:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
WZ4141's molecular structure can be inferred from its classification as an adrenergic receptor antagonist. Such compounds typically feature:
While specific structural data for WZ4141 was not provided in the search results, compounds with similar properties often have complex structures characterized by multiple rings and functional groups that enhance their biological activity.
WZ4141 undergoes various chemical reactions typical for pharmacologically active compounds. These may include:
Understanding these reactions is crucial for predicting the pharmacokinetics and pharmacodynamics of WZ4141.
The mechanism of action for WZ4141 involves its binding affinity for the α1B-adrenergic receptor. Upon binding:
Data on binding affinities and functional assays would provide deeper insights into its efficacy compared to other adrenergic antagonists.
WZ4141's physical properties likely include:
Chemical properties may involve:
WZ4141 is primarily used in scientific research focused on:
Research utilizing WZ4141 can contribute significantly to cardiovascular pharmacology and the development of new therapeutic strategies for managing hypertension and related disorders.
WZ4141 (CAS: 1222776-76-2) is a specialized organic compound with the molecular formula C₁₆H₁₃N₃O₂ and a molecular weight of 279.29 g/mol. It functions as a crucial synthetic intermediate in the production of antiviral active pharmaceutical ingredients (APIs), characterized by its white to off-white solid appearance and high purity (>98%) [1] [6]. As an advanced intermediate, WZ4141 serves as a molecular scaffold upon which pharmacologically active moieties are built. Its chemical structure features a ketone-carbonyl group and multiple aromatic rings, enabling site-specific modifications essential for constructing complex antiviral agents [1].
The significance of WZ4141 lies in its application within enantioselective synthesis pathways. For instance, engineered short-chain dehydrogenases (SDRs) like the G141V/I195L mutant from Novosphingobium aromaticivorans utilize hydrophobic substrates structurally analogous to WZ4141 to produce chiral intermediates for protease inhibitors such as atazanavir [4]. These biocatalytic processes achieve high stereoselectivity under aqueous-organic solvent systems (e.g., 50% toluene), allowing efficient scale-up to 500 mM substrate concentrations without external cofactor regeneration [4]. Such methodologies address challenges like steric hindrance and low mass transfer rates inherent in bulky ketone substrates, highlighting WZ4141’s role in optimizing industrial biocatalysis.
Table 1: Key Chemical Properties of WZ4141
Property | Value |
---|---|
CAS Registry Number | 1222776-76-2 |
Molecular Formula | C₁₆H₁₃N₃O₂ |
Molecular Weight | 279.29 g/mol |
Appearance | White to off-white solid |
Solubility (DMSO) | ≥100 mg/mL (358.05 mM) |
Purity | >98% |
Storage Conditions | -20°C (powder); -80°C (solution) |
Additionally, synthetic routes involving WZ4141 exemplify broader trends in green chemistry. Modern protocols emphasize minimizing genotoxic impurities and enhancing atom economy—principles critical for API intermediates. Patent CN108912055B details related strategies for synthesizing cidofovir intermediates using asymmetric catalysis, underscoring the pharmaceutical industry’s focus on sustainable methods [8].
The development of WZ4141-derived antivirals is rooted in the evolution of small-molecule viral inhibitors, which emerged in the 1950s with idoxuridine (herpesvirus) and expanded dramatically during the HIV crisis. These compounds primarily target viral replication machinery, classified mechanistically into three categories:
Table 2: Classification of Major Viral Polymerase Inhibitors
Class | Mechanism | Representative Drugs | Target Viruses |
---|---|---|---|
Nucleoside/Nucleotide Inhibitors (NIs) | Obligate chain termination | Acyclovir, Zidovudine | HSV, HIV |
Non-Nucleoside Inhibitors (NNIs) | Allosteric polymerase inhibition | Nevirapine, Efavirenz | HIV, HCV |
Mutagenic Agents | Error catastrophe induction | Ribavirin | RSV, HCV |
The discovery of viral polymerases as "Achilles’ heels" revolutionized antiviral design. These enzymes (e.g., RNA-dependent RNA polymerase in SARS-CoV-2) exhibit structural conservation across virus families—notably a right-hand palm-thumb-fingers topology and catalytic aspartate residues coordinating Mg²⁺ ions [3]. Small molecules exploit these features; for instance, nucleotide analogs like remdesivir mimic ATP, incorporating into nascent RNA chains and causing delayed termination [9].
Contemporary strategies emphasized in WZ4141 applications include:
These advances underscore WZ4141’s relevance in modern antiviral pipelines, where intermediate optimization enables next-generation therapeutics against emerging viruses.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: